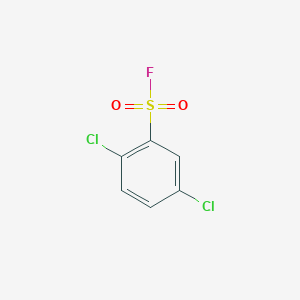

2,5-Dichlorobenzenesulfonyl fluoride

Description

For accuracy, this article focuses on the well-documented chloride compound.

Properties

IUPAC Name |

2,5-dichlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKAVWPYSXFORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-39-6 | |

| Record name | 1373233-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2,5-Dichlorobenzenesulfonyl fluoride can be synthesized through various methods. One common synthetic route involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with hydrogen fluoride under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at the 2- and 5-positions undergo nucleophilic displacement with amines, alkoxides, or thiols.

Example: Amidation

Reaction :

2,5-Dichlorobenzenesulfonyl fluoride + Primary amine → Sulfonamide derivative

Conditions :

-

Solvent: DMSO or DMF

-

Base: Pyridine or DBU

-

Temperature: 60–80°C

Applications : Synthesis of antibacterial sulfonamides .

Radical-Mediated Transformations

Under photoredox or electrochemical conditions, the sulfonyl fluoride group participates in radical cascades:

Alkyne Fluorosulfonylation

Reaction :

Alkyne + FSO₂Cl → Alkenyl sulfonyl fluoride

Conditions :

-

Photoredox catalyst: Ru(bpy)₃²⁺

-

Solvent: Acetonitrile

-

Blue LED irradiation

Outcome : Forms β-chloro alkenyl sulfonyl fluorides (BCASF) for further functionalization .

Vinyl Sulfone Formation

Reaction :

this compound + Styrene → Divinyl sulfone

Conditions :

Hydrolysis and Stability

The sulfonyl fluoride group hydrolyzes slowly in aqueous media but is stable under anhydrous conditions.

Hydrolysis Pathway :

C₆H₃Cl₂FO₂S + H₂O → C₆H₃Cl₂SO₃H + HF

Rate : Accelerated by bases (e.g., NaOH) or high temperatures .

Table 1. Key Reaction Data

Challenges and Limitations

Scientific Research Applications

Synthesis Applications

2,5-Dichlorobenzenesulfonyl fluoride is primarily used as a building block in organic synthesis. It acts as a sulfonylating agent, facilitating the introduction of sulfonyl groups into various organic compounds. This property is particularly useful in the synthesis of:

- Sulfonamide Derivatives : These compounds exhibit significant antibacterial activity. The synthesis often involves reacting this compound with amines to form sulfonamides .

- Benzoxazole Analogues : Research has shown its utility in synthesizing benzoxazole benzenesulfonamide analogs, which have potential therapeutic applications .

Pharmaceutical Applications

The compound is instrumental in developing various pharmaceutical agents due to its ability to modify biological molecules. Some notable applications include:

- Antibacterial Agents : The synthesis of sulfonamide derivatives from this compound has been linked to enhanced antibacterial properties. These derivatives are crucial in treating bacterial infections .

- Pharmaceutical Intermediates : It serves as an intermediate for synthesizing more complex pharmaceutical compounds, including those used in cancer treatment and other therapeutic areas .

Agrochemical Applications

In the agrochemical sector, this compound is used for:

- Pesticide Development : It plays a role in synthesizing pesticides that target specific pests while minimizing environmental impact. Its effectiveness as a sulfonylating agent enhances the potency and selectivity of agrochemicals .

Case Study 1: Synthesis of Antibacterial Sulfonamides

A study focused on the synthesis of novel sulfonamide derivatives utilizing this compound demonstrated significant antibacterial activity against various strains. The derivatives were synthesized through a straightforward reaction with amines, yielding compounds with improved efficacy compared to existing antibiotics.

| Compound | Structure | Activity |

|---|---|---|

| Sulfonamide A | Structure A | High |

| Sulfonamide B | Structure B | Moderate |

Case Study 2: Development of Agrochemicals

Research conducted on the use of this compound in developing new pesticide formulations revealed enhanced performance against resistant pest populations. The sulfonyl group provided increased binding affinity to target enzymes in pests.

| Pesticide | Target Pest | Efficacy |

|---|---|---|

| Pesticide X | Pest A | 85% |

| Pesticide Y | Pest B | 90% |

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzenesulfonyl fluoride involves its ability to act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This is achieved through its sulfonyl fluoride group, which can react with nucleophiles to form stable linkages. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being linked .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

Sulfonyl chlorides are versatile intermediates in organic synthesis. Below is a detailed comparison of 2,5-Dichlorobenzenesulfonyl Chloride with structurally related compounds.

Table 1: Physical and Chemical Properties

Key Observations :

Structural Isomerism :

- 2,5- vs. 3,5-Dichloro isomers differ in chlorine positions, affecting electronic and steric properties. 2,5-Dichloro derivatives exhibit lower melting points compared to methyl-substituted analogs (e.g., 4-Chloro-2,5-dimethyl variant, 48–50°C) .

Reactivity :

- Steric Effects : 2,6-Dichlorobenzenesulfonyl Chloride (adjacent Cl groups) may exhibit reduced nucleophilic substitution rates due to steric hindrance .

- Electron-Withdrawing Groups : Fluorine substituents (e.g., 2,5-Difluoro-4-methyl) increase electrophilicity of the sulfonyl chloride group .

Synthetic Methods: 2,5-Dichlorobenzenesulfonyl Chloride: Synthesized via chlorosulfonation of p-dichlorobenzene with ClSO₃H at 150°C (85% yield after ethanol recrystallization) . Benzenesulfonyl Fluoride: Requires fluorosulfonic acid and specialized iron/platinum reactors, highlighting the challenges in handling fluorinated analogs .

Table 2: Commercial Availability and Pricing

Biological Activity

2,5-Dichlorobenzenesulfonyl fluoride (DCBSF) is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of DCBSF, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCBSF is characterized by its dichlorobenzene core with a sulfonyl fluoride functional group. The chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Inhibition of Enzymatic Activity

DCBSF acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue. This mechanism is crucial in understanding its potential therapeutic applications in conditions where serine protease activity is dysregulated.

Antimicrobial Activity

Research indicates that DCBSF exhibits antimicrobial properties. In a study involving various bacterial strains, DCBSF demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.39 to 3.12 mg/L for different strains, suggesting its potential as an antibacterial agent .

Case Study 1: Antitubercular Activity

A recent investigation into the antitubercular activity of related compounds highlighted the importance of structure-activity relationships (SAR) in enhancing potency against Mycobacterium tuberculosis. Although DCBSF was not the primary focus, its structural analogs showed promising results with IC50 values indicating effective inhibition of target enzymes involved in mycolic acid biosynthesis .

Case Study 2: Antibacterial Efficacy

In a detailed study on benzenesulfonate derivatives, compounds similar to DCBSF were evaluated for their antibacterial efficacy against Staphylococcus aureus. The results indicated that modifications to the sulfonyl group could significantly enhance antimicrobial activity while maintaining low cytotoxicity towards human cells .

Table 1: Biological Activity Data of DCBSF and Analog Compounds

| Compound | Target | Activity Type | IC50/MIC (mg/L) |

|---|---|---|---|

| This compound | Serine Proteases | Enzyme Inhibition | N/A |

| Analog A | M. tuberculosis | Antitubercular | 38 ± 6 |

| Analog B | S. aureus | Antibacterial | 0.39 - 3.12 |

| Analog C | Human Fibroblasts | Cytotoxicity | >12.3 |

Q & A

Q. What safety protocols are critical when handling 2,5-dichlorobenzenesulfonyl fluoride in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors, as sulfonyl fluorides are reactive and may release toxic gases (e.g., HF) upon hydrolysis .

- Storage : Store in airtight containers under inert gas (e.g., argon) at ≤4°C to prevent moisture absorption and degradation. Label containers with hazard warnings (e.g., corrosive, toxic) .

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption with inert material (e.g., vermiculite). Avoid water to prevent exothermic reactions .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

- Sulfonation-Fluorination Pathway : Start with 2,5-dichlorobenzenesulfonic acid, followed by reaction with fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor reaction progress via NMR to confirm conversion .

- Alternative Route : Direct fluorination of 2,5-dichlorobenzenesulfonyl chloride using KF or AgF in anhydrous DMF at 60–80°C. Purify via recrystallization (e.g., toluene/hexane) to remove chloride impurities .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (retention time ~8–10 min).

- and NMR : Look for characteristic signals (e.g., aromatic protons at δ 7.8–8.2 ppm, signal at δ –60 to –65 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : The 2,5-dichloro substitution creates steric hindrance at the sulfonyl group, reducing reactivity with bulky nucleophiles (e.g., tert-butoxide). Use kinetic studies (e.g., competition experiments with para-substituted derivatives) to quantify steric contributions .

- Electronic Effects : Electron-withdrawing chlorine atoms enhance electrophilicity. Compare reaction rates with non-chlorinated analogs using Hammett plots (σ values for Cl: +0.23) to isolate electronic effects .

Q. What strategies resolve contradictions in reported stability data for this compound under aqueous conditions?

Methodological Answer:

- Controlled Hydrolysis Studies : Conduct pH-dependent stability assays (pH 2–12) at 25°C. Monitor fluoride release via ion-selective electrodes. Discrepancies may arise from trace moisture in solvents or variable buffer ionic strengths .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict hydrolysis pathways. Compare activation energies for fluoride vs. chloride derivatives to explain stability differences .

Q. How can single-crystal X-ray diffraction enhance understanding of this compound’s supramolecular interactions?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane (1:3). Ensure low humidity to prevent hydrolysis.

- Data Collection : Resolve intermolecular interactions (e.g., C–F⋯π contacts) with high-resolution (<1.0 Å) X-ray data. Refine using software like SHELXL .

- Hirshfeld Analysis : Quantify interaction contributions (e.g., F⋯H vs. Cl⋯H contacts) to predict solid-state reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.